molecular formula C5H5NO2S B034725 Pyridine-3-sulfinic acid CAS No. 101084-77-9

Pyridine-3-sulfinic acid

Cat. No.: B034725
CAS No.: 101084-77-9
M. Wt: 143.17 g/mol
InChI Key: PLHRLQRACPEUSE-UHFFFAOYSA-N
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Description

Pyridine-3-sulfinic acid is an organic compound with the molecular formula C5H5NO2S. It is a derivative of pyridine, where a sulfinic acid group is attached to the third position of the pyridine ring. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3-sulfinic acid can be synthesized through several methods. One common method involves the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by the replacement of the chlorine atom with a sulfo group, and subsequent reduction to this compound . The reaction conditions typically involve the use of Raney nickel in an alkaline solution.

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Pyridine-3-sulfinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine-3-sulfonic acid.

    Reduction: It can be reduced to form this compound derivatives.

    Substitution: It can undergo substitution reactions where the sulfinic acid group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Pyridine-3-sulfonic acid.

    Reduction: this compound derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Pyridine-3-sulfinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-3-sulfinic acid involves its interaction with various molecular targets. The sulfinic acid group can act as a nucleophile, participating in various chemical reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .

Comparison with Similar Compounds

  • Pyridine-3-sulfonic acid
  • Pyridine-3-sulfonyl chloride
  • Pyridine-3-sulfonamide

Comparison: Pyridine-3-sulfinic acid is unique due to the presence of the sulfinic acid group, which imparts distinct reactivity compared to its sulfonic acid and sulfonyl chloride counterparts. The sulfinic acid group is less oxidized than the sulfonic acid group, making it more reactive in certain chemical reactions. Additionally, the sulfinic acid group can undergo unique transformations that are not possible with sulfonic acids or sulfonyl chlorides .

Properties

IUPAC Name

pyridine-3-sulfinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2S/c7-9(8)5-2-1-3-6-4-5/h1-4H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLHRLQRACPEUSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)S(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561689
Record name Pyridine-3-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101084-77-9
Record name Pyridine-3-sulfinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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